molecular formula C36H29NO4 B2955718 ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392242-72-7

ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B2955718
CAS No.: 392242-72-7
M. Wt: 539.631
InChI Key: BKRNNZSMQFFFHQ-UHFFFAOYSA-N
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Description

Ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is a polycyclic aromatic compound featuring a benzo[g]indole core substituted with a phenyl group at position 1, a methyl group at position 2, a 4-benzylbenzoyloxy group at position 5, and an ethyl carboxylate at position 2. The benzo[g]indole scaffold is structurally analogous to naturally occurring indole alkaloids, which are known for diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties . This compound’s synthesis likely involves multi-step reactions, including Nenitzescu indole synthesis or condensation strategies, as observed in related derivatives .

Properties

IUPAC Name

ethyl 5-(4-benzylbenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29NO4/c1-3-40-36(39)33-24(2)37(28-14-8-5-9-15-28)34-30-17-11-10-16-29(30)32(23-31(33)34)41-35(38)27-20-18-26(19-21-27)22-25-12-6-4-7-13-25/h4-21,23H,3,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRNNZSMQFFFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the class of indole derivatives. Its unique structure, characterized by various functional groups, suggests significant potential for biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C36H29NO4C_{36}H_{29}NO_4, with a molecular weight of approximately 539.63 g/mol. The structure includes an ethyl ester group and a benzylbenzoyl moiety, which may interact with various biological targets.

Property Value
Molecular FormulaC36H29NO4
Molecular Weight539.63 g/mol
Purity≥ 95%

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Activity : Similar indole derivatives have shown inhibition of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. This is supported by studies demonstrating that modifications in the indole structure can enhance COX inhibition.
  • Antioxidant Properties : Compounds within this structural class have been evaluated for their antioxidant capabilities, often showing significant activity against free radicals. This property is crucial for mitigating oxidative stress-related diseases .
  • Cytotoxicity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for some derivatives suggest promising anticancer activity, warranting further investigation into their mechanisms of action .

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, such as COX, thereby reducing the production of pro-inflammatory mediators.
  • Interaction with Cellular Signaling Pathways : Similar compounds have been shown to modulate pathways related to apoptosis and cell proliferation, suggesting that this compound could influence cancer cell survival and growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of related indole derivatives:

  • Study on Antioxidant Activity : A comparative analysis demonstrated that specific substitutions on the indole ring significantly enhanced antioxidant activity when assessed using DPPH and ABTS assays .
  • Cytotoxicity Evaluation : In vitro studies revealed that certain analogs exhibited IC50 values ranging from 15 to 20 µM against cancer cell lines, indicating substantial cytotoxic potential .
  • Molecular Docking Studies : Computational analyses suggest favorable binding affinities with key biological targets, supporting the hypothesis that these compounds can effectively interact with relevant proteins involved in disease pathways .

Comparison with Similar Compounds

Key Observations :

  • Position 1 Substituents : Phenyl and phenethyl groups (e.g., in RAF-01) improve hydrophobic interactions, while pyridin-2-ylmethyl enhances solubility but reduces synthetic yield .
  • Position 5 Substituents : Acyloxy groups (e.g., 4-benzylbenzoyloxy) increase metabolic stability compared to hydroxyl groups, which may undergo glucuronidation .
  • Bioactivity : Dichlorobenzyl and benzylbenzoyloxy substituents correlate with enhanced enzyme inhibition, likely due to halogen-π or π-π stacking interactions .

Pharmacological Potential

  • 5-Lipoxygenase Inhibition: Dichlorobenzyl-substituted RAF-01 showed IC₅₀ values in the nanomolar range, outperforming hydroxylated analogues, highlighting the importance of electron-withdrawing groups .

Physicochemical Properties

  • Lipophilicity : LogP values increase with aromatic substituents (e.g., 4-benzylbenzoyloxy vs. hydroxy), impacting bioavailability and blood-brain barrier penetration .
  • Crystallography: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate derivatives exhibit weak C-H···O interactions in crystal lattices, influencing solid-state stability .

Q & A

Basic Research Questions

Q. How is ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate synthesized in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, leveraging protocols for indole derivatives. A general approach involves:

Indole Core Formation : React aniline derivatives with propargyl bromides under lithiation (e.g., using n-butyllithium and TMEDA at −78°C) to generate intermediates like 1,3-dilithiopropyne, followed by ketone addition (e.g., benzophenone) .

Functionalization : Introduce substituents via esterification or acyloxylation. For example, ethyl chloroformate can be used to install the ethoxycarbonyl group .

Purification : Column chromatography (hexane/ether mixtures) and recrystallization (ethyl acetate) yield high-purity crystals .

  • Key Considerations : Optimize reaction temperatures and stoichiometry to minimize side products. Monitor intermediates via TLC or HPLC.

Q. What spectroscopic and chromatographic methods are employed to characterize this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity, with aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl carbons (δ ~165–170 ppm) as key signals.
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is achievable using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ ion).
  • X-ray Diffraction : Single-crystal X-ray analysis (Cu Kα radiation) resolves bond lengths, angles, and crystal packing .

Advanced Research Questions

Q. How is the crystal structure of this compound determined, and what software is typically used for refinement?

  • Methodological Answer :

Data Collection : Use a Bruker D8 Venture diffractometer (Mo/Cu Kα radiation) to collect reflection data (θ range: 2.6–27.5°). Absorption correction is applied via SADABS .

Structure Solution : Employ direct methods (SHELXT) for phase determination. For disordered groups (e.g., ethoxy substituents), model partial occupancy (e.g., 88:12 ratio) .

Refinement : SHELXL refines structures using least-squares minimization (R1 < 0.05). Hydrogen atoms are placed geometrically, and weak C–H⋯O interactions are analyzed .

Visualization : Mercury and shelXle generate molecular graphics and packing diagrams .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

  • Methodological Answer :

  • C–H⋯O Hydrogen Bonds : Weak interactions (2.5–3.2 Å) between ester carbonyls and aromatic hydrogens contribute to lattice stability .
  • π–π Stacking : Overlapping benzo[g]indole and phenyl rings (3.4–3.8 Å spacing) enhance rigidity .
  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., R22(8)\text{R}_2^2(8) motifs) and predict supramolecular assembly .

Q. How can researchers resolve discrepancies in crystallographic data, such as disorder in substituent positions?

  • Methodological Answer :

  • Disorder Modeling : Use SHELXL to refine split positions with constrained occupancy factors. For example, disordered ethoxy groups are modeled as two conformers with isotropic displacement parameters .
  • Validation Tools : Check for outliers in bond lengths/angles using checkCIF. Address residual electron density peaks (<1 eÅ3^{-3}) via Hirshfeld rigidity analysis .
  • Data Reproducibility : Cross-validate results with independent datasets collected at varying temperatures (e.g., 100 K vs. 298 K) .

Experimental Design & Data Contradiction Analysis

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For lithiation steps, lower temperatures (−78°C) minimize side reactions .
  • In Situ Monitoring : Use FT-IR to track carbonyl intermediate formation (e.g., 1710 cm1^{-1} for esters).
  • Scale-Up Challenges : Address solubility issues via solvent mixtures (e.g., THF/hexane) and slow reagent addition to control exothermicity.

Q. What computational methods support the analysis of this compound’s electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and electrostatic potential surfaces .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethyl acetate) on conformational flexibility using AMBER or GROMACS.
  • Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, guided by crystallographic data .

Stability & Functional Studies

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC (e.g., new peaks at 254 nm).
  • Crystalline vs. Amorphous Forms : Compare stability using DSC (melting point shifts) and PXRD (loss of crystallinity). Crystalline forms typically exhibit superior stability .

Q. What strategies mitigate racemization or ester hydrolysis during synthesis?

  • Methodological Answer :

  • Steric Shielding : Use bulky substituents (e.g., 2-methyl groups) to protect labile esters from nucleophilic attack.
  • Low-Temperature Quenching : Terminate reactions with acidic methanol at −20°C to prevent hydrolysis .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) can selectively hydrolyze esters under mild conditions .

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